molecular formula C10H13NO2S B13579613 Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate

Cat. No.: B13579613
M. Wt: 211.28 g/mol
InChI Key: RORPLLDQHDWZHY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring an amino group at position 2, a cyclopropyl substituent at position 5, and an ethyl ester moiety at position 2. This structure combines functional groups that influence its electronic, steric, and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The cyclopropyl group, known for its high ring strain and electron-withdrawing character, may enhance metabolic stability and modulate lipophilicity compared to bulkier or less strained substituents.

Properties

IUPAC Name

ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)7-5-8(6-3-4-6)14-9(7)11/h5-6H,2-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORPLLDQHDWZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate can be achieved through several synthetic routes. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium methoxide in a solvent like methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors of enzymes or receptors, modulating various biological processes . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound. For example, some thiophene derivatives are known to inhibit voltage-gated sodium channels, leading to their use as anesthetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

Key structural analogs differ in substituents at positions 2 and 5 of the thiophene ring, significantly altering their properties:

Table 1: Structural Comparison of Thiophene-3-carboxylate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol)
Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate Amino Cyclopropyl ~225.3 (calculated)
Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino Methyl, Phenyl 279.34
Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate Cyanoacetyl amino Isopropyl 280.34
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate 2-Chloropropanamido Ethyl 289.78
Key Observations:
  • Cyclopropyl vs. Phenyl/Methyl/Isopropyl/Ethyl: The cyclopropyl group (target compound) introduces ring strain, increasing electrophilicity at the thiophene core compared to phenyl (electron-rich, bulky) or alkyl groups (electron-donating, flexible) .
  • Amino vs. Substituted Amides: The free amino group (target compound and ) enables hydrogen bonding, critical for target binding in drug design. Cyanoacetyl and chloropropanamido groups () may enhance stability or introduce reactive sites for further derivatization .
Key Insights:
  • Lipophilicity (logP) :

    • The cyclopropyl group balances lipophilicity (logP ~2.1), favoring membrane permeability while retaining moderate aqueous solubility. Phenyl substitution () increases logP (3.0), reducing solubility but enhancing bioavailability in lipid-rich environments .
  • Thermal Stability :

    • Higher melting points in phenyl- and chloro-substituted analogs () suggest stronger crystalline packing due to planar aromatic or polar groups .
  • Biological Activity: The amino group in the target compound and analog aligns with kinase inhibitor scaffolds, where hydrogen bonding to ATP-binding pockets is critical. Chlorinated derivatives () may exhibit antibacterial activity via electrophilic interactions with microbial enzymes .

Biological Activity

Ethyl 2-amino-5-cyclopropylthiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

Overview of the Compound

This compound is characterized by its unique structural features, which include a cyclopropyl group and an amino group. These elements contribute to its interaction with biological targets, particularly in the modulation of signaling pathways.

Inhibition of c-Jun N-terminal Kinase (JNK)
One of the primary biological activities attributed to this compound is its role as a potential inhibitor of c-Jun N-terminal kinase (JNK). JNK is involved in various cellular processes, including stress responses and inflammation. Inhibition of this kinase could lead to therapeutic applications in treating inflammatory diseases and stress-related disorders.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1JNK InhibitionIn vitro assaysDemonstrated significant inhibition of JNK activity with an IC50 value indicating potency.
Study 2Anti-inflammatory effectsAnimal modelsReduced markers of inflammation in rodent models when administered at specific dosages .
Study 3Interaction with proteinsBinding assaysShowed affinity for binding to stress-related proteins, suggesting mechanisms for modulating cellular responses .

Case Studies

  • Case Study on JNK Inhibition
    A study investigated the effects of this compound on JNK signaling pathways. The compound was tested in cellular models exposed to inflammatory stimuli. Results indicated that treatment with the compound significantly reduced phosphorylation levels of JNK substrates, leading to decreased expression of pro-inflammatory cytokines.
  • Animal Model Studies
    In a controlled experiment involving mice, administration of this compound resulted in a marked decrease in inflammation markers such as TNF-alpha and IL-6. These findings support its potential as an anti-inflammatory agent.

Research Findings and Implications

Recent research highlights the versatility and potential therapeutic applications of this compound:

  • Potential Therapeutic Uses : The compound's ability to inhibit JNK suggests it may be useful in developing treatments for conditions like rheumatoid arthritis, psoriasis, and other inflammatory diseases .
  • Further Research Directions : Ongoing studies aim to elucidate the precise molecular mechanisms underlying its biological activities, including detailed pharmacokinetic profiles and toxicity assessments.

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